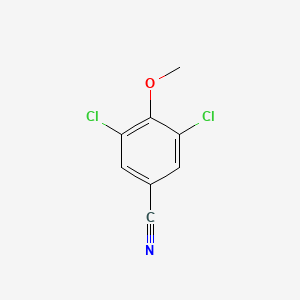

3,5-Dichloro-4-methoxybenzonitrile

説明

Contextualization of Halogenated Methoxybenzonitriles in Organic Synthesis

Halogenated organic compounds are substances that contain carbon and at least one halogen (fluorine, chlorine, bromine, or iodine). naturvardsverket.se In the realm of organic synthesis, halogenated methoxybenzonitriles represent a significant class of compounds. The presence of halogen atoms on the benzene (B151609) ring provides reactive sites for various chemical transformations, making them valuable intermediates. nih.govnih.gov The methoxy (B1213986) group, an electron-donating group, and the nitrile group, an electron-withdrawing group, further influence the reactivity and properties of the molecule.

The interplay between these functional groups allows for a diverse range of reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the nitrile group. This versatility makes halogenated methoxybenzonitriles key building blocks in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai For instance, the synthesis of certain bioactive compounds relies on the strategic installation and subsequent modification of these functional groups. nih.gov

Significance of 3,5-Dichloro-4-methoxybenzonitrile within Functionalized Benzonitrile (B105546) Chemistry

Within the broader class of functionalized benzonitriles, this compound holds particular importance due to its specific substitution pattern. The two chlorine atoms at the 3 and 5 positions, flanking the methoxy group, create a unique electronic and steric environment. This arrangement can direct the regioselectivity of subsequent reactions, offering a level of control that is crucial in multi-step syntheses.

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. The presence of the methoxy and dichloro substituents modulates the reactivity of the nitrile group, allowing for selective manipulations. This makes this compound a valuable precursor for a range of substituted aromatic compounds that are not easily accessible through other synthetic routes.

Overview of Key Research Domains Pertaining to the Chemical Compound

Research involving this compound is primarily concentrated in the following domains:

Intermediate in Organic Synthesis: Its primary role is as a starting material or intermediate in the synthesis of more complex molecules. Researchers utilize its reactive sites to build intricate molecular architectures.

Medicinal Chemistry: The structural motif of this compound is found within larger molecules that exhibit biological activity. For example, it is a key intermediate in the synthesis of compounds targeting specific biological pathways, such as thyroid hormone receptor β agonists. nih.gov

Agrochemical Research: Similar to its role in medicinal chemistry, this compound serves as a precursor for the development of new pesticides and herbicides. The specific arrangement of its functional groups can be tailored to interact with biological targets in pests and weeds.

Materials Science: While less common, the unique electronic properties conferred by the combination of the nitrile, methoxy, and dichloro groups make it a candidate for incorporation into novel organic materials with specific optical or electronic properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3336-38-7 |

| Molecular Formula | C₈H₅Cl₂NO |

| Molecular Weight | 202.04 g/mol |

This data is compiled from various chemical suppliers and databases.

Structure

2D Structure

特性

IUPAC Name |

3,5-dichloro-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWCZAJNWKKQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440721 | |

| Record name | 3,5-dichloro-4-methoxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-38-7 | |

| Record name | 3,5-dichloro-4-methoxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 4 Methoxybenzonitrile

De Novo Synthesis Strategies for the Chemical Compound

De novo synthesis, in a chemical context, refers to the creation of complex molecules from simpler, readily available starting materials. chemicalbook.com For 3,5-Dichloro-4-methoxybenzonitrile, this involves constructing the aromatic ring with the desired substitution pattern through a series of controlled reactions.

A common and logical strategy for synthesizing this compound is through the modification of a closely related precursor. A key intermediate in this regard is 3,5-dichloro-4-hydroxybenzonitrile (B167504). This precursor already contains the dichlorinated pattern and the nitrile group, requiring only the introduction of the methoxy (B1213986) group.

The synthesis can also begin from even simpler precursors. For instance, p-methylbenzoic acid can be used as a starting material. A sequence involving esterification, chlorination, and hydrolysis can lead to 3,5-dichloro-4-methylbenzoic acid, which can then be further functionalized. google.com Another potential starting point is 1,3-dichlorobenzene, which can be functionalized to introduce the nitrile and methoxy groups.

A plausible synthetic route starting from 3,5-dichloro-4-hydroxybenzonitrile would involve a Williamson ether synthesis. This reaction is a well-established method for forming ethers.

| Precursor | Reagents | Conditions | Product | Notes |

| 3,5-dichloro-4-hydroxybenzonitrile | Methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide), Base (e.g., K2CO3, NaH) | Solvent (e.g., Acetone (B3395972), DMF), Heat | This compound | This is a standard etherification. A similar reaction using 5-chloro-1-pentyne (B126576) in place of a methylating agent has been reported to proceed in N-methylpyrrolidone with potassium carbonate and potassium iodide at 60°C. Current time information in Bangalore, IN.prepchem.com |

| 4-hydroxy-3-methoxybenzonitrile | Chlorinating agent (e.g., SO2Cl2, Cl2) | Catalyst (e.g., Lewis acid), Solvent | This compound | This pathway involves the direct chlorination of a methoxylated precursor. |

This table is interactive and represents potential synthetic transformations based on established chemical principles.

Directed halogenation involves the selective introduction of halogen atoms onto a benzonitrile (B105546) scaffold that already possesses some of the required functional groups. A logical precursor for this approach would be 4-methoxybenzonitrile (B7767037). The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, chlorination would be directed to the positions ortho to the methoxy group.

The chlorination of aromatic compounds often requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a highly electrophilic species from molecular chlorine. wikipedia.orgmasterorganicchemistry.com For activated rings, such as those containing a methoxy group, the reaction can sometimes proceed without a catalyst. A method for synthesizing 3,5-dichlorobenzoic acid involves the chlorination of benzonitrile using sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid, which produces 3,5-dichlorobenzonitrile (B1202942) as an intermediate. google.comgoogle.com This intermediate can then be further functionalized.

| Starting Material | Reagents | Conditions | Intermediate | Notes |

| 4-methoxybenzonitrile | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Anhydrous, dark | This compound | The methoxy group directs chlorination to the ortho positions (3 and 5). |

| Benzonitrile | Sodium hypochlorite, HCl or H₂O₂, HCl | 55-70°C, controlled pH | 3,5-Dichlorobenzonitrile | This intermediate would then require methoxylation. google.comgoogle.com |

This table is interactive and illustrates common halogenation strategies applicable to benzonitrile derivatives.

The introduction of a methoxy group is a crucial step in many synthetic pathways for this compound. This can be achieved through several methods, most notably via nucleophilic aromatic substitution (SNAr).

If the synthesis starts with a precursor like 3,5-dichlorobenzonitrile, a methoxy group cannot be directly introduced through electrophilic aromatic substitution. Instead, if a suitable leaving group is present at the 4-position (e.g., a nitro or another halogen group), a methoxy group can be introduced via an SNAr reaction with a methoxide (B1231860) source, such as sodium methoxide. The presence of electron-withdrawing groups (like the two chlorine atoms and the nitrile group) activates the ring for nucleophilic attack. byjus.comlibretexts.orgyoutube.comyoutube.com

A more common approach involves the methylation of a hydroxyl group, as described in the precursor-based pathway (Section 2.1.1). This is a classic Williamson ether synthesis.

| Precursor | Reagents | Reaction Type | Product | Typical Conditions |

| 3,5-dichloro-4-hydroxybenzonitrile | CH₃I, K₂CO₃ | Williamson Ether Synthesis | This compound | Reflux in a suitable solvent like acetone or DMF. Current time information in Bangalore, IN. |

| 3,4,5-trichlorobenzonitrile | NaOCH₃ | Nucleophilic Aromatic Substitution (SNAr) | This compound | The chlorine at the 4-position is activated for substitution by the adjacent electron-withdrawing groups. |

This interactive table outlines key methods for introducing a methoxy group in the synthesis.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound likely proceeds through well-understood reaction mechanisms, primarily electrophilic aromatic substitution for the chlorination steps and nucleophilic substitution for the introduction of the methoxy group.

If starting from 4-methoxybenzonitrile, the chlorination follows an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, like FeCl₃, activates the chlorine molecule, making it a potent electrophile. youtube.comyoutube.com The electron-rich aromatic ring of 4-methoxybenzonitrile then attacks the electrophilic chlorine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methoxy and nitrile groups influence the position of attack. The strongly activating, ortho-, para-directing methoxy group will direct the incoming chlorine atoms to the 3 and 5 positions. Finally, a weak base, such as the FeCl₄⁻ formed in the reaction, removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring.

Conversely, if the synthesis involves introducing the methoxy group onto a dichlorinated ring, such as 3,5-dichloro-4-fluorobenzonitrile, the mechanism is a nucleophilic aromatic substitution (SNAr). The nucleophile, methoxide (CH₃O⁻), attacks the carbon atom bonded to the leaving group (fluorine). The presence of the electron-withdrawing chloro and cyano groups ortho and para to the site of attack helps to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. youtube.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. This includes minimizing waste, using less hazardous substances, and improving energy efficiency.

A key focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). Research into alternative reaction media has shown promise for syntheses analogous to that of this compound.

Ionic liquids (ILs) have emerged as potential green solvents due to their low vapor pressure and high thermal stability. nih.govrsc.orgrsc.org They can act as both the solvent and catalyst in certain reactions, simplifying workup and allowing for recycling. nih.govrsc.org For instance, a green synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) has been developed using an ionic liquid that serves multiple roles, leading to a 100% yield and easy recovery of the ionic liquid. nih.govrsc.orgrsc.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents. They are often biodegradable and can be prepared from readily available, natural sources.

The use of more benign solvents like ethanol (B145695) or even water is also a key green chemistry strategy. researchgate.net Reactions can sometimes be carried out under catalyst-free and mild conditions in solvents like ethanol. Furthermore, innovative techniques such as using concentrated solar radiation as a renewable energy source for chemical reactions are being explored.

| Green Approach | Example/Application | Benefits |

| Ionic Liquids | Use as a recyclable catalyst and solvent in nitrile synthesis. nih.govrsc.orgrsc.org | Reduced VOC emissions, potential for catalyst recycling, simplified separation. nih.govrsc.org |

| Deep Eutectic Solvents | Alternative reaction media for various organic transformations. | Biodegradable, low cost, derived from natural sources. |

| Benign Solvents | Use of ethanol or water as the reaction medium. researchgate.net | Low toxicity, readily available, reduced environmental impact. |

| Renewable Energy | Use of concentrated solar radiation to drive reactions. | Reduced reliance on fossil fuels, sustainable energy source. |

This interactive table summarizes green chemistry approaches relevant to the synthesis of the target compound.

Energy-Efficient Synthetic Protocols (e.g., Microwave and Ultrasonic Irradiation)

Conventional heating methods in organic synthesis are often associated with long reaction times and high energy consumption. To address these limitations, microwave (MW) irradiation and ultrasonic energy have emerged as powerful tools for accelerating chemical transformations. These techniques offer rapid and uniform heating, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. nih.govacs.org

Microwave-Assisted Williamson Ether Synthesis:

The Williamson ether synthesis is a classic and versatile method for preparing ethers. The application of microwave irradiation can significantly enhance the efficiency of this reaction. In a proposed microwave-assisted synthesis of this compound, 3,5-dichloro-4-hydroxybenzonitrile would be treated with a methylating agent, such as dimethyl sulfate or a methyl halide, in the presence of a base.

The use of microwave heating in similar reactions has been shown to dramatically reduce reaction times from hours to minutes and improve yields. youtube.com For instance, the microwave-assisted synthesis of various heterocyclic compounds has demonstrated these advantages conclusively. nih.gov

Table 1: Comparison of Conventional vs. Proposed Microwave-Assisted Methylation

| Parameter | Conventional Heating | Proposed Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Energy Input | High and prolonged | Lower and targeted |

| Heating | Conductive, potential for localized overheating | Dielectric, uniform and rapid |

| Yield | Moderate to good | Potentially higher |

| Side Reactions | More likely | Often suppressed |

This table presents a hypothetical comparison based on general findings in microwave-assisted organic synthesis.

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. While often applied to heterogeneous reactions, it can also enhance homogeneous reactions. The application of ultrasound in the synthesis of substituted phenols has been explored, demonstrating its potential for efficient chemical transformations. korea.ac.krnih.gov

A proposed ultrasonic-assisted synthesis of this compound would involve sonicating a mixture of 3,5-dichloro-4-hydroxybenzonitrile, a methylating agent, and a base. The intense mixing and energy provided by ultrasound could lead to a significant rate enhancement.

Catalysis in Eco-Friendly Production of the Chemical Compound

The principles of green chemistry emphasize the use of catalysts to facilitate reactions, as they can reduce energy requirements, improve selectivity, and minimize waste. researchgate.net The synthesis of this compound can be envisioned through several catalytic pathways that align with these principles.

Phase Transfer Catalysis in Methylation:

A significant advancement in the eco-friendly synthesis of ethers from phenols is the use of phase transfer catalysts (PTCs). In the methylation of 3,5-dichloro-4-hydroxybenzonitrile, the reactants (the phenoxide salt and the methylating agent) may exist in different phases (e.g., solid-liquid or liquid-liquid). A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the methylating agent occurs. youtube.com

This approach can be combined with greener methylating agents like dimethyl carbonate (DMC), which is less toxic than traditional methyl halides or sulfates. researchgate.netresearchgate.netelsevierpure.comthieme-connect.com The use of a PTC can enable the reaction to proceed under milder conditions and with higher efficiency.

Table 2: Potential Catalytic Systems for the Methylation of 3,5-dichloro-4-hydroxybenzonitrile

| Catalyst System | Methylating Agent | Potential Advantages |

| Potassium Carbonate / Tetrabutylammonium Bromide (TBAB) | Dimethyl Carbonate (DMC) | Use of a green methylating agent, mild reaction conditions. researchgate.net |

| Cesium Carbonate | Dimethyl Carbonate (DMC) | High yields in the methylation of various phenols. thieme-connect.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Dimethyl Carbonate (DMC) | Fast reaction times at elevated temperatures. acs.org |

This table outlines potential catalytic systems based on studies of other phenolic compounds.

Catalytic Cyanation Routes:

An alternative, though more complex, green approach to this compound could involve the catalytic cyanation of a suitable precursor, such as 1,2-dichloro-4-methoxybenzene or a related aryl halide. Traditional cyanation methods often employ toxic cyanide salts. Modern catalytic systems, however, utilize less toxic cyanide sources and operate under milder conditions.

Palladium- and ruthenium-catalyzed cyanation reactions have been developed that show broad functional group tolerance. rsc.orgacs.orgnih.gov For instance, supported palladium complexes have been used for the green cyanation of halogenated aromatic hydrocarbons in biphasic systems, allowing for easy catalyst recycling. google.com Nickel-catalyzed cyanation of aryl halides using acetonitrile (B52724) as the cyanide source also represents a non-toxic alternative. rsc.org Another innovative approach involves the use of carbon dioxide and ammonia (B1221849) as a source for the cyano group in a catalytic cycle. nih.gov

The development of such a route for this compound would represent a significant step towards a truly eco-friendly synthesis, avoiding the handling of highly toxic reagents.

Applications of 3,5 Dichloro 4 Methoxybenzonitrile As a Synthetic Intermediate

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 3,5-Dichloro-4-methoxybenzonitrile provides a valuable starting point for the synthesis of diverse heterocyclic systems due to the reactivity of its nitrile group and the potential for substitution reactions on the aromatic ring.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxadiazoles (B1248032), Isoxazoles, Pyrazinediones)

The nitrile functionality of this compound is a key feature that enables its conversion into various nitrogen-containing heterocycles. These five- and six-membered ring systems are prevalent in a vast array of biologically active compounds. nih.govnih.gov

Oxadiazoles: 1,3,4-oxadiazoles can be synthesized from nitrile precursors. nih.govepa.gov For instance, the conversion of a nitrile to a tetrazole, followed by reaction with an acid chloride and subsequent cyclization, can yield a 1,3,4-oxadiazole (B1194373) ring. While specific examples detailing the direct use of this compound in the synthesis of oxadiazoles were not found in the provided search results, the general synthetic routes for oxadiazoles often involve nitrile-containing starting materials. nih.govmdpi.comresearchgate.net The synthesis of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles has been reported through various methods, highlighting the importance of this heterocyclic core. nih.gov

Isoxazoles: The synthesis of isoxazoles can be achieved through the [3+2] cycloaddition of nitrile oxides with alkynes or other dipolarophiles. nih.gov A nitrile, such as this compound, can be converted to the corresponding nitrile oxide, which then reacts to form the isoxazole (B147169) ring. For example, ethyl 3,5-dichloro-4-hydroxybenzoate has been used in the synthesis of an isoxazole derivative, indicating the utility of the dichlorinated phenyl moiety in constructing such heterocycles. prepchem.com The synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-one analogues has also been explored for their anti-inflammatory properties. nih.gov

Pyrazinediones: While direct synthesis of pyrazinediones from this compound was not explicitly detailed in the search results, the construction of such nitrogen-containing six-membered rings often involves the condensation of dicarbonyl compounds with diamines. The nitrile group of this compound could potentially be transformed into an amine or a carboxylic acid derivative, which could then serve as a precursor in the synthesis of pyrazinedione scaffolds.

Incorporation into Polycyclic Systems

The dichlorinated and methoxy-substituted phenyl ring of this compound makes it a suitable component for incorporation into larger, polycyclic aromatic systems. These systems are of interest in materials science, particularly for applications in organic electronics. Terphenyl derivatives, for example, are intermediates in the synthesis of indenofluorene compounds used in organic light-emitting devices (OLEDs). walisongo.ac.id The synthesis of such complex structures often involves multiple steps where the specific substitution pattern of the starting materials is crucial for the properties of the final product. walisongo.ac.id

Precursor for Complex Organic Molecules

Beyond its role in forming heterocyclic rings, this compound is a valuable precursor for the assembly of more complex and elaborate organic molecules. Its functional groups provide handles for a variety of chemical transformations, allowing for its integration into sophisticated molecular architectures.

Convergent Synthetic Strategies Employing the Chemical Compound

Convergent synthesis is a powerful strategy in organic chemistry that involves the separate synthesis of fragments of a complex molecule, which are then joined together in the final stages. wikipedia.org This approach is generally more efficient than a linear synthesis, where a molecule is built step-by-step. wikipedia.org this compound, or derivatives thereof, can be one of these fragments. For example, in the synthesis of complex natural products or pharmaceuticals, a substituted benzonitrile (B105546) derivative can be prepared and then coupled with another complex intermediate. researchgate.net This strategy has been employed in the synthesis of various biologically active compounds and complex molecular structures. scholarsresearchlibrary.com

Development of Advanced Intermediates in Multi-Step Syntheses

In multi-step syntheses, the initial starting materials are transformed through a series of reactions into progressively more complex intermediates. nih.govchemrxiv.org this compound can serve as an early-stage intermediate that is modified and elaborated upon to generate an "advanced intermediate." This advanced intermediate is a significantly more complex molecule that is closer in structure to the final target. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, while the chloro and methoxy (B1213986) groups on the phenyl ring can direct further substitutions or be modified themselves. This step-wise elaboration is a fundamental aspect of synthesizing complex organic molecules for various applications, including drug discovery and materials science. walisongo.ac.idresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 4 Methoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3,5-dichloro-4-methoxybenzonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide definitive structural evidence.

Proton NMR (¹H NMR) Investigations

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two aromatic protons at positions C2 and C6 are chemically equivalent, as are the three protons of the methoxy (B1213986) group.

Key expected signals include:

A singlet corresponding to the two equivalent aromatic protons (H2 and H6). The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent chlorine and nitrile groups, and the electron-donating effect of the methoxy group.

A singlet for the three protons of the methoxy (-OCH₃) group. This signal is typically found in a characteristic upfield region.

For a closely related compound, 3,5-dichlorobenzonitrile (B1202942), the ¹H NMR spectrum shows signals for the aromatic protons at approximately δ 7.60 (triplet) and δ 7.55 (doublet) ppm. chemicalbook.com The introduction of a methoxy group at the C4 position in this compound would cause a shift in these values and result in a single peak for the equivalent C2 and C6 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H2, H6) | 7.5 - 7.7 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, this compound is expected to show a reduced number of signals relative to its total carbon count.

Expected signals in the ¹³C NMR spectrum:

A signal for the nitrile carbon (-C≡N), which typically appears in the range of δ 115-120 ppm.

Signals for the aromatic carbons. Due to symmetry, four distinct signals are expected for the six aromatic carbons: one for the two carbons bearing chlorine (C3/C5), one for the carbon bearing the methoxy group (C4), one for the two aromatic CH carbons (C2/C6), and one for the carbon attached to the nitrile group (C1).

A signal for the methoxy carbon (-OCH₃), usually found around δ 55-65 ppm.

The spectrum of the related 3,5-dichlorobenzonitrile shows signals at approximately 115.5 (CN), 116.9 (C1), 132.5 (C2/C6), 134.9 (C4), and 136.8 (C3/C5) ppm. The addition of the methoxy group at C4 would significantly shift the C4 signal downfield and also influence the shifts of the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 118 |

| C1 | 105 - 110 |

| C2, C6 | 130 - 133 |

| C3, C5 | 135 - 138 |

| C4 | 155 - 160 |

| -OCH₃ | 58 - 62 |

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous assignments, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of a substituted derivative of this compound where the C2 and C6 protons are not equivalent, COSY would reveal their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal (C2/C6) and the methoxy protons to the methoxy carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons. For this compound, key HMBC correlations would be observed between:

The methoxy protons and the C4 carbon.

The aromatic protons (H2/H6) and the adjacent carbons (C1, C3/C5) and the nitrile carbon.

These correlations provide irrefutable evidence for the connectivity of the molecule. youtube.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key characteristic absorption bands include:

C≡N Stretching: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹. This is one of the most diagnostic peaks for a nitrile.

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage, expected in the range of 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Studies on related compounds like 2-chloro-6-methyl benzonitrile (B105546) and 4-chloro-2-methyl benzonitrile confirm the assignment of these characteristic vibrational modes. researchgate.netijtsrd.com

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1270 - 1230 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1020 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve less change in dipole moment tend to be stronger in the Raman spectrum.

Key features in the FT-Raman spectrum:

C≡N Stretching: This vibration is also strong and easily identifiable in the Raman spectrum, often near the same frequency as in the IR spectrum.

Symmetric Ring Breathing Mode: The aromatic ring often shows a strong, sharp band around 1000 cm⁻¹, which is characteristic of the benzene (B151609) ring itself.

C-Cl Stretching: The symmetric stretching of the C-Cl bonds would be expected to be a strong signal in the Raman spectrum.

For benzonitrile, Raman resonances have been observed at 1011, 1194, 1601, 2235, and 3083 cm⁻¹. researchgate.net The substitution pattern of this compound would lead to shifts and additional bands corresponding to the C-Cl and C-O vibrations. Research on similar halogenated benzonitriles utilizes FT-Raman to analyze these modes effectively. researchgate.netijtsrd.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. This technique is indispensable for the structural elucidation of organic molecules like this compound, providing precise molecular weight information and insights into its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometric Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For this compound, with the chemical formula C₈H₅Cl₂NO, the theoretical exact mass can be calculated. The presence of two chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum due to the natural abundances of ³⁵Cl and ³⁷Cl isotopes. This results in a distinctive [M]⁺: [M+2]⁺: [M+4]⁺ peak ratio of approximately 9:6:1, serving as a key diagnostic feature for dichlorinated compounds.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅Cl₂NO |

| Calculated Exact Mass | 200.9748 u |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) is a common technique used to generate fragments of a molecule. The resulting fragmentation pattern is unique to the compound's structure and serves as a molecular fingerprint. The analysis of these fragments helps to confirm the connectivity of atoms within this compound.

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways include the loss of a methyl group (•CH₃) from the methoxy substituent, leading to a significant fragment ion. Another characteristic fragmentation is the elimination of a chlorine atom (•Cl). Further fragmentation can involve the loss of a carbonyl group (CO).

Table 2: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Ion |

| 201 | [C₈H₅Cl₂NO]⁺ (Molecular Ion) |

| 186 | [C₇H₂Cl₂NO]⁺ |

| 166 | [C₈H₅ClNO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides valuable information about the electronic structure of the compound, particularly the presence of conjugated π systems and chromophoric groups.

Electronic Transition Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within the molecule. The benzonitrile core acts as the primary chromophore. The substituents on the benzene ring, namely the two chlorine atoms and the electron-donating methoxy group, influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

The spectrum typically exhibits strong absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the methoxy group, with its non-bonding electrons, can also give rise to n → π* transitions. The position and intensity of these bands are sensitive to the polarity of the solvent used for the analysis.

Table 3: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Transition Type |

| Methanol | 256 | π → π |

| Methanol | 285 | n → π |

| Methanol | 293 | n → π* |

Computational and Theoretical Investigations on 3,5 Dichloro 4 Methoxybenzonitrile

Quantum Chemical Studies of Electronic and Molecular Structure

Quantum chemical methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of organic compounds. For 3,5-Dichloro-4-methoxybenzonitrile, these studies would reveal the interplay between the electron-withdrawing chloro and nitrile groups and the electron-donating methoxy (B1213986) group, which collectively define its chemical personality.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a robust method for this purpose, offering a balance between accuracy and computational cost. nbu.edu.sanih.gov A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a detailed description of the electrons' spatial distribution. researchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure of this compound until a minimum on the potential energy surface is located. The resulting data, presented in a format similar to Table 1, provides precise values for the molecule's geometry. For instance, calculations on similar substituted benzonitriles have determined C-C bond lengths in the range of 1.457–1.480 Å and C=N bond lengths varying from 1.294 Å to 1.341 Å, depending on the substituent's electronic effect. nbu.edu.sa The planarity of the benzene (B151609) ring and the orientation of the methoxy group relative to the ring are critical parameters determined in this step.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table is illustrative and shows the type of data that would be generated from a DFT/B3LYP calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-CN | 1.45 |

| C≡N | 1.15 | |

| C-Cl | 1.74 | |

| C-O | 1.36 | |

| O-CH₃ | 1.43 | |

| **Bond Angles (°) ** | C-C-CN | 120.5 |

| C-C-Cl | 119.8 | |

| C-O-C | 118.0 | |

| Dihedral Angles (°) | C-C-O-C | 0.0 or 180.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govnih.gov

For this compound, the HOMO would likely be localized on the electron-rich methoxy group and the aromatic ring, while the LUMO would be concentrated around the electron-deficient nitrile group and the chlorine-substituted carbon atoms. Analysis of related substituted phthalonitriles using DFT has shown how different functional groups influence these orbitals and the resulting energy gap. researchgate.net A Molecular Electrostatic Potential (MEP) map would visually complement this, with red regions (most negative potential) highlighting likely sites for electrophilic attack and blue regions (most positive potential) indicating sites for nucleophilic attack. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties

This table illustrates the typical quantum chemical descriptors derived from an FMO analysis.

| Property | Symbol | Predicted Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the outermost electron orbital; relates to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | 4.7 | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution. |

| Chemical Softness | S | 0.43 | Reciprocal of hardness; indicates high reactivity. researchgate.net |

| Electronegativity | χ | 4.15 | Tendency to attract electrons. researchgate.net |

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the analytic second derivatives of the energy with respect to atomic displacements (the Hessian matrix). wisc.edu The resulting vibrational modes correspond to specific stretches, bends, and torsions within the molecule, such as the characteristic C≡N stretch of the nitrile group, C-Cl stretches, C-O-C stretches of the methoxy group, and various aromatic ring vibrations.

A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to these specific molecular motions. researchgate.net Studies on similar molecules, like substituted phthalonitriles, have shown excellent agreement between vibrational frequencies calculated via DFT and those observed experimentally, validating the accuracy of the computational model. researchgate.net This analysis confirms the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies) and provides a theoretical spectrum that can be used to interpret experimental spectroscopic data.

Reaction Mechanism Prediction and Validation via Computational Chemistry

Computational chemistry is a powerful tool for exploring the "how" and "why" of chemical reactions. It allows researchers to map out entire reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain experimentally. acs.orgresearchgate.net For this compound, theoretical studies could investigate its synthesis routes or its reactivity with other species.

For example, a computational study could model the nucleophilic aromatic substitution reaction leading to the introduction of the methoxy group or the formation of the nitrile. DFT calculations can be used to locate the transition state structures for each step of a proposed mechanism. researchgate.net By comparing the calculated activation energies for different potential pathways, the most energetically favorable route can be identified. nrao.edu Such studies have been successfully applied to understand the formation of benzonitrile (B105546) from various precursors and its subsequent reactions, demonstrating the predictive power of these methods. acs.orgresearchgate.netrsc.org

Advanced Computational Methods for Conformational Analysis

While the benzene ring in this compound is rigid, the molecule possesses conformational flexibility primarily around the rotatable bond of the methoxy group. The orientation of the methyl group relative to the aromatic ring can influence the molecule's electronic properties and its interactions with its environment.

Advanced computational methods like Molecular Dynamics (MD) and Quantum Mechanics (QM) are employed for a thorough conformational analysis. numberanalytics.com A Potential Energy Surface (PES) scan can be performed by systematically rotating the C-O bond and calculating the energy at each step using DFT. This reveals the energy barriers between different conformations (e.g., planar vs. non-planar orientations of the methoxy group) and identifies the most stable conformer(s). nbu.edu.sa For more complex systems or to understand behavior in solution, MD simulations can provide insights into the dynamic transitions between different conformational states over time. numberanalytics.com Such analyses, supported by DFT, have been used to explain how conformational changes in dopant molecules can drive effective interactions in polymer systems. researchgate.net

Environmental Transformation Pathways of 3,5 Dichloro 4 Methoxybenzonitrile

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a process where light energy drives chemical reactions, leading to the breakdown of a molecule. For aromatic compounds like 3,5-Dichloro-4-methoxybenzonitrile, this process is a significant pathway for environmental transformation. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of chemical bonds.

Research on related halogenated aromatic compounds suggests that the primary photolytic degradation pathway involves the cleavage of the carbon-halogen bond. For instance, studies on 3,5-dihalogenated-4-hydroxybenzonitriles, which are structurally similar to this compound, indicate that the main initial photochemical reaction in water is the photohydrolysis of the carbon-halogen bond. This process would lead to the replacement of a chlorine atom with a hydroxyl group, forming a monohalogenated intermediate. Subsequent reactions could then occur at the remaining carbon-halogen bond.

The presence of a methoxy (B1213986) group on the aromatic ring can also influence the photolytic process. Light irradiation is a critical factor in promoting the transformation and ensuring the site selectivity of reactions on the aromatic ring. While direct photolysis can occur, the presence of photosensitizers in the environment, such as humic acids, can accelerate the degradation process. These substances can absorb light and transfer the energy to the target compound, or they can generate reactive species like singlet oxygen that can react with the molecule.

Based on studies of analogous compounds, the proposed photolytic degradation of this compound would likely proceed through the following steps:

Absorption of UV light, leading to an excited state.

Homolytic or heterolytic cleavage of a C-Cl bond.

Reaction with water or other nucleophiles to form hydroxylated or other substituted intermediates.

Further degradation of the intermediates, potentially leading to ring cleavage.

Table 1: Photochemical Reactions of Related Halogenated Aromatic Compounds

| Compound | Reaction Condition | Major Transformation | Reference |

|---|---|---|---|

| 3,5-Diiodo-4-hydroxybenzonitrile | Aqueous solution, UV light | Photohydrolysis of C-I bond | nih.gov |

| 3,5-Dibromo-4-hydroxybenzonitrile | Aqueous solution, UV light | Photohydrolysis of C-Br bond | nih.gov |

| 3,5-Dichloro-4-hydroxybenzonitrile (B167504) | Aqueous solution, UV light | Photohydrolysis of C-Cl bond | nih.gov |

| Nitroarenes | Visible light | Denitrative chlorination | escholarship.org |

Hydrolytic Cleavage Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the nitrile group (-CN) is a potential site for hydrolysis. Under environmental conditions, particularly under basic or acidic pH, the nitrile group can be hydrolyzed to a carboxamide group (-CONH2) and subsequently to a carboxylic acid group (-COOH).

The hydrolysis of benzonitriles can be influenced by substituents on the aromatic ring. While specific data for this compound is not available, the general mechanism for the base-catalyzed hydrolysis of a nitrile involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile group. youtube.com This is followed by protonation to form an amide intermediate, which can then undergo further hydrolysis to a carboxylate.

Table 2: Hydrolysis Products of Related Benzonitrile (B105546) Compounds

| Compound | Condition | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Benzonitrile | Base hydrolysis | Benzamide | Benzoic acid | youtube.com |

Oxidative Breakdown Processes

Oxidative breakdown involves the reaction of a compound with oxidizing agents present in the environment. In aquatic systems, this can include reactive oxygen species such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of a wide range of organic pollutants.

The aromatic ring of this compound is susceptible to attack by hydroxyl radicals. This can lead to the addition of hydroxyl groups to the ring, forming hydroxylated intermediates. These intermediates are often more susceptible to further oxidation and ring cleavage. The degradation of chlorinated aromatic compounds through oxidative processes has been observed in various studies. For example, the degradation of chlorobenzene (B131634) can be achieved through oxidation. nih.gov

In soil and groundwater, oxidative degradation can be mediated by minerals. For instance, reduced iron-bearing clays (B1170129) can produce hydroxyl radicals upon oxygenation, leading to the degradation of chlorinated compounds like trichloroethylene. nih.gov A similar mechanism could potentially contribute to the breakdown of this compound in such environments.

The methoxy group (-OCH3) can also be a site for oxidative attack, potentially leading to demethylation and the formation of a hydroxyl group. The resulting hydroxylated dichlorobenzonitrile would then be subject to further degradation.

Table 3: Oxidative Degradation of Related Chlorinated Aromatic Compounds

| Compound | Oxidizing Agent/System | Outcome | Reference |

|---|---|---|---|

| Chlorobenzene | Methylocystis sp. GB 14 | Complete degradation under mixed culture conditions | nih.gov |

Q & A

Basic: What are the standard synthetic protocols for 3,5-Dichloro-4-methoxybenzonitrile, and how can purity be optimized?

Answer:

A common synthesis involves sequential halogenation and methoxylation of a benzonitrile precursor. For example:

Chlorination : Starting with 4-methoxybenzonitrile, introduce Cl substituents at positions 3 and 5 using a chlorinating agent (e.g., Cl₂/FeCl₃ or NCS) under controlled temperature (40–60°C) .

Purification : Recrystallization from ethanol or acetonitrile improves purity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency and yield .

Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (characteristic peaks: δ ~4.0 ppm for OCH₃, ~7.5–8.0 ppm for aromatic protons) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H NMR identifies the methoxy group (singlet at δ ~3.8–4.0 ppm) and aromatic protons (doublets for Cl-substituted positions). ¹³C NMR confirms nitrile (C≡N, δ ~115 ppm) and quaternary carbons .

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (m/z ~217 for C₈H₅Cl₂NO) and fragmentation patterns .

Advanced: How do electronic effects of substituents (Cl, OCH₃) influence the reactivity of this compound in nucleophilic substitution?

Answer:

- Electron-Withdrawing Cl : Activates the ring toward nucleophilic attack at meta/para positions but deactivates ortho due to steric and electronic effects.

- Electron-Donating OCH₃ : Directs electrophiles to the ortho/para positions. In combined systems, competitive effects require kinetic studies (e.g., using Hammett plots) to predict regioselectivity .

- Methodology : Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to map electron density and simulate transition states .

Advanced: How can conflicting data on reaction yields for nitrile reduction be resolved?

Answer:

Contradictions often arise from varying conditions (e.g., catalyst loading, solvent polarity). Systematic approaches include:

Controlled Experiments : Compare Pd/C (10% w/w) vs. Raney Ni in ethanol under H₂ (1–3 atm). Monitor progress via TLC.

Analytical Cross-Validation : Use GC-MS to detect intermediates (e.g., amine byproducts) and quantify conversion .

Reproducibility : Pre-dry solvents (molecular sieves) and standardize catalyst activation protocols .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate : Used to synthesize bioactive molecules (e.g., kinase inhibitors) via Suzuki-Miyaura coupling with aryl boronic acids .

- Pharmacophore Modification : The nitrile group can act as a hydrogen bond acceptor, enhancing target binding .

Advanced: What strategies mitigate steric hindrance during functionalization of the benzonitrile core?

Answer:

- Protection/Deprotection : Temporarily protect the nitrile (e.g., as a thioamide) to reduce steric bulk during substitution .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 30 min at 120°C vs. 12 hrs conventional) to minimize side products .

- Directed Ortho-Metalation : Use LDA or TMPLi to selectively functionalize positions adjacent to Cl/OCH₃ .

Basic: How is this compound handled safely in laboratory settings?

Answer:

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Toxicity Mitigation : Use fume hoods for reactions; PPE (gloves, goggles) is mandatory. LC-MS monitoring reduces exposure during purification .

Advanced: Can computational modeling predict the compound’s behavior in multi-step syntheses?

Answer:

Yes. Tools like Retrosynthesis AI (e.g., IBM RXN for Chemistry) leverage databases (Reaxys, Pistachio) to propose routes and optimize steps:

Input target structure; the algorithm prioritizes pathways with >80% reported yields.

Validate predictions via microfluidic flow reactors to test scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。